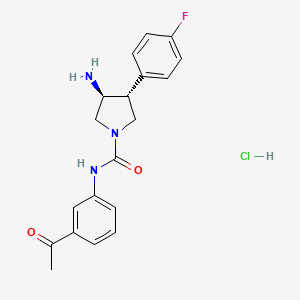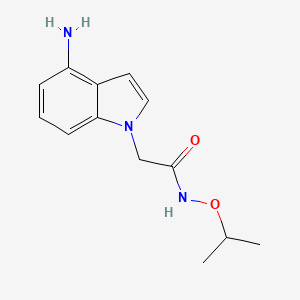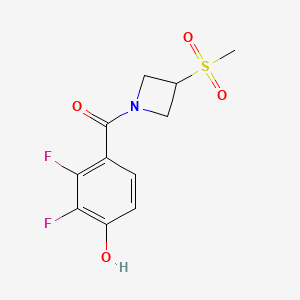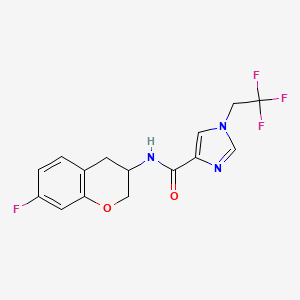![molecular formula C18H24N6O B7434909 2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPOP and is a potent inhibitor of the protein kinase CK2.
Mécanisme D'action
The mechanism of action of PPOP is primarily through the inhibition of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 by PPOP leads to the disruption of these processes, resulting in anti-proliferative effects on cancer cells and neuroprotective effects in neurological disorders.
Biochemical and Physiological Effects:
PPOP has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, the reduction of oxidative stress in neurological disorders, and the inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PPOP in lab experiments is its specificity towards CK2, which allows for targeted inhibition of this protein kinase. Additionally, PPOP has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using PPOP in lab experiments is its relatively high cost compared to other CK2 inhibitors.
Orientations Futures
There are several future directions for the study of PPOP, including the development of more potent and selective CK2 inhibitors based on the structure of PPOP. Additionally, further studies are needed to investigate the potential therapeutic applications of PPOP in various diseases, including cancer and neurological disorders. Furthermore, the development of PPOP analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of PPOP involves a multi-step process that starts with the reaction of 4-pyrazin-2-ylpyrimidine with 4-piperidone. The resulting product is then reacted with 3-bromo-1-propanol to yield the final product, 2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine.
Applications De Recherche Scientifique
PPOP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. The inhibition of CK2 by PPOP has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, PPOP has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, PPOP has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c19-14-2-1-11-25-17(14)13-4-9-24(10-5-13)18-22-6-3-15(23-18)16-12-20-7-8-21-16/h3,6-8,12-14,17H,1-2,4-5,9-11,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKHVPCMEAPLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2CCN(CC2)C3=NC=CC(=N3)C4=NC=CN=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)
![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)
![3-[6-[[3-(1-Hydroxyethyl)pyrrolidine-1-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434895.png)

![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)

![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)